molecular formula C15H19N3 B12079598 5-(1-Propyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

5-(1-Propyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B12079598
M. Wt: 241.33 g/mol
InChI Key: FFTSOTTVJYWTDL-UHFFFAOYSA-N
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Description

5-(1-Propyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of tetrahydroisoquinolines This compound is characterized by the presence of a pyrazole ring attached to a tetrahydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Propyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrazole derivative with a tetrahydroisoquinoline precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(1-Propyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(1-Propyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-Propyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Propyl-1H-pyrazol-4-yl)aniline
  • 1-Propyl-1H-pyrazol-4-ylboronic acid
  • 3-Propyl-1H-pyrazole-5-carboxylic acid

Uniqueness

5-(1-Propyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to its combined structural features of both pyrazole and tetrahydroisoquinoline rings. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

5-(1-propylpyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C15H19N3/c1-2-8-18-11-13(10-17-18)14-5-3-4-12-9-16-7-6-15(12)14/h3-5,10-11,16H,2,6-9H2,1H3

InChI Key

FFTSOTTVJYWTDL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)C2=CC=CC3=C2CCNC3

Origin of Product

United States

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